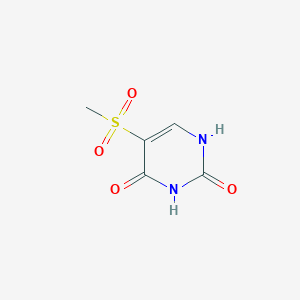

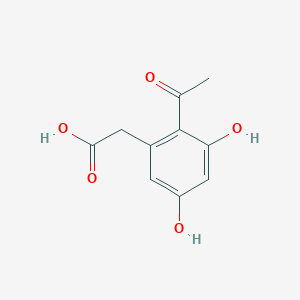

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid

描述

The compound 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid is a chemical entity that has not been directly studied in the provided papers. However, related compounds have been synthesized and analyzed, which can provide insights into the potential properties and reactivity of the compound . For instance, the synthesis of various acylaryloxy acetic acids with diuretic and uricosuric activity has been explored , and the formation of acetic acid through the Maillard reaction has been studied . Additionally, substituted (2-phenoxyphenyl)acetic acids with anti-inflammatory activity have been synthesized , and the molecular structure of a complex acetic acid ester has been determined . These studies contribute to a broader understanding of the chemistry surrounding acetyl and acetic acid derivatives.

Synthesis Analysis

The synthesis of related compounds involves various strategies. For example, the synthesis of 2,3-dihydro-5-acyl-2-benzofurancarboxylic acids, which share a similar acyl group to our compound of interest, was achieved through specific synthetic routes, and their activity was tested in different animal models . The formation of acetic acid from glucose in the presence of glycine suggests a potential pathway for the synthesis of acetic acid derivatives . Moreover, the synthesis of substituted (2-phenoxyphenyl)acetic acids involved halogenation to enhance activity . These methods could potentially be adapted for the synthesis of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid.

Molecular Structure Analysis

The molecular structure of acetic acid derivatives can be complex, as demonstrated by the X-ray diffraction analysis of a related acetic acid ester . The crystal structure of this compound revealed a monoclinic space group and provided detailed information about the conformation and stability of the molecule. Similarly, the structure of (3-methoxyphenyl)acetic acid was determined, showing dimer formation in the crystalline state . These analyses are crucial for understanding the three-dimensional arrangement of atoms in acetic acid derivatives and can inform the molecular structure analysis of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid.

Chemical Reactions Analysis

The reactivity of acetic acid derivatives can vary widely. For instance, the (2-nitrophenyl)acetyl group has been used as a selectively removable hydroxyl protecting group, indicating that acetic acid derivatives can participate in protection-deprotection schemes in synthetic chemistry . The synthesis of triorganotin(IV) complexes with 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid also demonstrates the ability of acetic acid derivatives to form complexes with metals . These reactions are relevant when considering the potential reactivity of 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives can be inferred from related compounds. For example, the crystallization behavior of (3-methoxyphenyl)acetic acid suggests that similar compounds might also form dimers and exhibit specific hydrogen bonding patterns . The stability of the acetyl groups in the synthesized ester compound provides insights into the potential stability of the acetyl group in 2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid. Additionally, the antibacterial and antifungal activities of some phenoxy acetic acid derivatives could suggest similar biological properties for our compound of interest.

科学研究应用

Protection of Hydroxyl Functions : The utility of (2-nitrophenyl)acetyl group for protecting hydroxyl functions is explored, with implications for carbohydrate transformations (Daragics & Fügedi, 2010).

Production of Phenylacetic Acid Derivatives : Derivatives of phenylacetic acid, including 2-acetyl-3,5-dihydroxyphenylacetate, have been isolated from Curvularia lunata cultures, revealing potential antimicrobial applications (Varma et al., 2006).

Chiral Auxiliary Compound : 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid is studied as a chiral auxiliary compound, useful in the stereoselective synthesis of pharmaceuticals (Majewska, 2019).

Acylation Reactions : Research on the acetylation of 2-methoxynaphthalene with acetic anhydride over a HBEA zeolite provides insights into the synthesis of anti-inflammatory drugs (Fromentin et al., 2000).

Green Chemistry Approaches : The acylation of resorcinol with acetic acid in the presence of solid acid catalysts demonstrates a green chemistry approach to synthesizing valuable intermediates (Yadav & Joshi, 2002).

Separation Techniques : Studies on the separation of urea and other polar compounds by HPLC highlight the use of 2-acetyl-3-phenyl-tetrahydro-1,2,4-oxadiazin-5-one as a polar metabolite (Pálfi-Ledniczky et al., 1987).

Anti-Inflammatory Activity : Research on substituted (2-phenoxyphenyl)acetic acids reveals their potential as anti-inflammatory agents, with low ulcerogenic potential (Atkinson et al., 1983).

Degradation of Acetaminophen : A study on the degradation of acetaminophen by-products using the electro-Fenton process highlights the formation of non-toxic terminal sub-products, including acetic and fumaric acids (Le et al., 2017).

安全和危害

属性

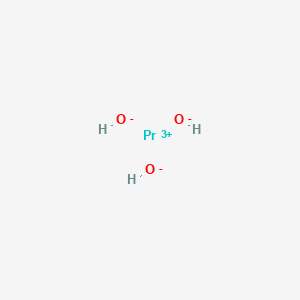

IUPAC Name |

2-(2-acetyl-3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-5(11)10-6(3-9(14)15)2-7(12)4-8(10)13/h2,4,12-13H,3H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHPPWGWEUVLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Acetyl-3,5-dihydroxyphenyl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。